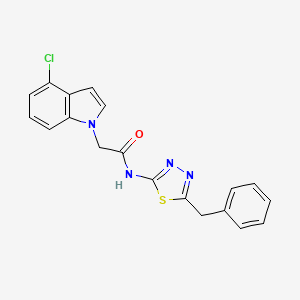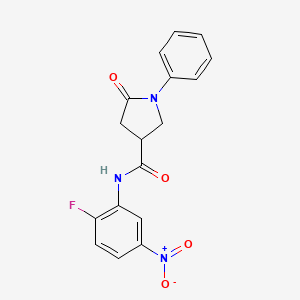![molecular formula C24H31NO6 B11016581 trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-2-oxo-2H-chromen-7-yl, which is then reacted with 2-bromo-propanoic acid to form 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.
Amidation: The propanoic acid derivative is then subjected to amidation with cyclohexanecarboxylic acid to form the intermediate compound.
Final Step: The intermediate is then reacted with formaldehyde and a suitable amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the butyl side chain.
Reduction: Alcohol derivatives of the coumarin ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new coumarin-based compounds with potential biological activities.
Biology:
- The compound is studied for its antimicrobial properties, showing significant inhibitory activity against various bacterial strains .
- It is also investigated for its potential anti-inflammatory and anticancer activities.
Medicine:
- The compound is explored for its anticoagulant properties, similar to other coumarin derivatives.
- It is being researched for its potential use in the treatment of viral infections, including HIV.
Industry:
- The compound is used in the development of new pharmaceuticals and agrochemicals.
- It is also employed in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in the coagulation pathway, similar to other coumarin derivatives.
Pathways Involved: It inhibits the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant effects.
類似化合物との比較
Warfarin: A well-known anticoagulant that also inhibits vitamin K-dependent clotting factors.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
4-hydroxycoumarin: A precursor to many anticoagulant drugs.
Uniqueness:
- The presence of the butyl side chain and the specific substitution pattern on the coumarin ring make trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid unique.
- Its potential applications in various fields, including antimicrobial and anticancer research, set it apart from other coumarin derivatives.
特性
分子式 |
C24H31NO6 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(26)31-21-13-19(10-11-20(18)21)30-15(2)23(27)25-14-16-6-8-17(9-7-16)24(28)29/h10-13,15-17H,3-9,14H2,1-2H3,(H,25,27)(H,28,29) |
InChIキー |
YXDXKAPCDRCRNK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B11016504.png)

![4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11016523.png)
![4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11016526.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016528.png)
![2-[(4-nitrobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11016531.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)
![4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016547.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11016561.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016569.png)
